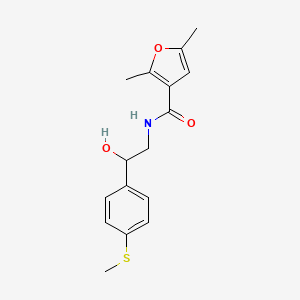
1-(3,4-Difluoro-benzenesulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2O2S . It has a molecular weight of 212.595 g/mol . It’s often used in the synthesis of other chemical compounds .
Synthesis Analysis
One method of synthesizing related compounds involves the reaction of 3,4-difluorobenzenesulfonyl chloride with sodium sulfite in 1,4-dioxane at 20°C .Molecular Structure Analysis
The molecular structure of 3,4-Difluorobenzenesulfonyl chloride is represented by the SMILES stringFc1ccc(cc1F)S(Cl)(=O)=O . Chemical Reactions Analysis
3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Physical And Chemical Properties Analysis
3,4-Difluorobenzenesulfonyl chloride has a density of 1.586 g/mL at 25 °C, a boiling point of 105°C (15mmHg), and a refractive index of 1.514 . It’s sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds like 1-Benzenesulfonyl-4-benzhydryl-piperazine have been synthesized and analyzed for their crystal structure, contributing to the understanding of their molecular configurations and potential applications in various fields (Ananda Kumar et al., 2007).
Anticancer Properties
- Inhibitors of Cancer Cell Proliferation : Derivatives of 1-benzhydryl-sulfonyl-piperazine, such as 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, have shown efficacy in inhibiting breast cancer cell proliferation, suggesting potential use in cancer therapy (Ananda Kumar et al., 2007).
Structural and Molecular Studies
- Molecular Structure Studies : Research on derivatives like 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine highlights the importance of studying molecular structures for developing new pharmaceuticals (Naveen et al., 2009).
Computational Analysis
- Hirshfeld Surface Analysis and DFT Calculations : Computational studies, including Density Functional Theory (DFT) calculations, have been conducted on piperazine derivatives to understand reactive sites for electrophilic and nucleophilic attacks, facilitating drug design (Kumara et al., 2017).
Enzyme Inhibition Studies
- Enzyme Inhibition : Piperazine derivatives have been explored for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Drug Metabolism Studies
- Metabolism of Antidepressants : Studies on compounds such as Lu AA21004, a novel antidepressant, have provided insights into the enzymes involved in their metabolism, aiding in drug development and safety (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Effects : Piperazine derivatives have been evaluated for their potential as antimicrobial and antioxidant agents, suggesting uses in treating infections and oxidative stress (Mallesha et al., 2011).
Anti-malarial Potential
- Anti-malarial Agents : Certain piperazine derivatives have shown anti-malarial activity, providing a basis for further research into new treatments for malaria (Cunico et al., 2009).
Virtual Screening in Alzheimer's Disease
- Virtual Screening for Acetylcholinesterase Inhibitors : Piperazine derivatives have been identified as potential inhibitors of acetylcholinesterase, an enzyme involved in Alzheimer's disease, through virtual screening techniques (Varadaraju et al., 2013).
Physicochemical Characterization
- Characterization of Solid Forms : Studies on compounds like 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride have provided detailed physicochemical characterizations, important for pharmaceutical development (Hugerth et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGBMSVWWYWNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluoro-benzenesulfonyl)-piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

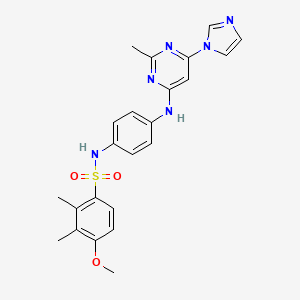
![9-benzyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966283.png)
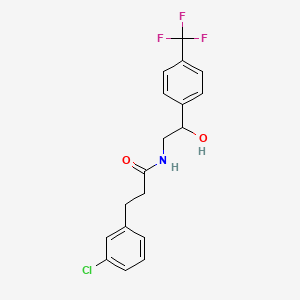
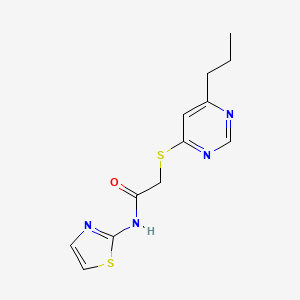
![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)
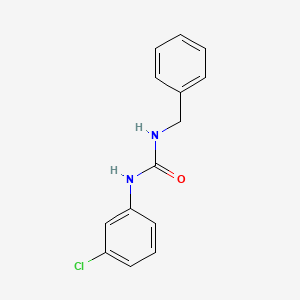

![[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2966294.png)
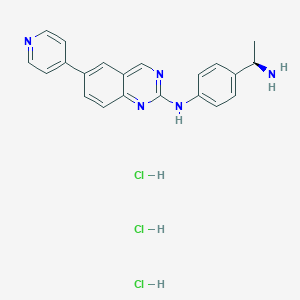
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)
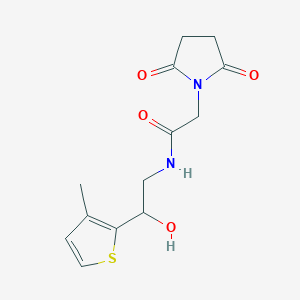
![5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2966304.png)
